molecular formula C17H25N3O5 B14112302 ((Benzyloxy)carbonyl)-l-alanyl-l-lysine

((Benzyloxy)carbonyl)-l-alanyl-l-lysine

Cat. No.: B14112302
M. Wt: 351.4 g/mol
InChI Key: RQMDMYNAXPFMCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-LYS-OH typically involves the protection of the amino groups of lysine and alanine to prevent unwanted side reactions. The process begins with the protection of the lysine amino group using a benzyloxycarbonyl (Z) group. The alanine is then coupled to the protected lysine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, the production of Z-ALA-LYS-OH may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Z-ALA-LYS-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Alanine and lysine.

    Oxidation: Oxidized derivatives of lysine.

    Reduction: Deprotected peptide.

Scientific Research Applications

Z-ALA-LYS-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-ALA-LYS-OH involves its interaction with specific enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the individual amino acids. This process is crucial in studies of enzyme specificity and activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Nα-(benzyloxycarbonyl)-L-alanyl-L-phenylalanine (Z-ALA-PHE-OH)
  • Nα-(benzyloxycarbonyl)-L-alanyl-L-arginine (Z-ALA-ARG-OH)
  • Nα-(benzyloxycarbonyl)-L-alanyl-L-glutamine (Z-ALA-GLN-OH)

Comparison: Z-ALA-LYS-OH is unique due to the presence of the lysine side chain, which introduces additional reactivity and binding potential compared to other similar compounds. The lysine residue allows for interactions with negatively charged molecules and can participate in hydrogen bonding and electrostatic interactions, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23)

InChI Key

RQMDMYNAXPFMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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